molecular formula C16H20N2O5S B7693023 N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide

Cat. No. B7693023
M. Wt: 352.4 g/mol
InChI Key: WZTUTVFMYPUBTR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDP-9066 is a sulfonamide-based compound that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide is believed to exert its inhibitory effects on enzymes by binding to their active sites and preventing them from carrying out their normal functions. This mechanism of action has been demonstrated in studies involving a number of different enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide are still being studied, but early research suggests that it may have a number of beneficial effects on the body. For example, studies have shown that it may be effective at reducing inflammation and oxidative stress, both of which are implicated in the development of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide for lab experiments is its potent inhibitory effects on enzymes, which make it a valuable tool for studying the role of these enzymes in disease progression. However, its limitations include its relatively high cost and the fact that it may not be effective at inhibiting all enzymes.

Future Directions

There are a number of potential future directions for research involving N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of new drugs based on its chemical structure, with researchers exploring the potential for these drugs to treat a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide, as well as its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide involves a multistep process that begins with the reaction of 5-hydroxymethyl-2H-1,3-benzodioxole with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with propan-2-amine and subsequently treated with sulfuryl chloride to yield the final product.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its use as an enzyme inhibitor, with studies suggesting that it may be effective at inhibiting the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-11(2)18-24(20,21)15-9-12(6-7-14(15)22-3)16(19)17-10-13-5-4-8-23-13/h4-9,11,18H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUTVFMYPUBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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